N-[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethylamino group and a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide typically involves the Mannich reaction, which is a three-component condensation reaction. This reaction involves the condensation of an amine, formaldehyde, and a ketone or aldehyde. The reaction is usually carried out under thermal conditions at approximately 80°C. The process can be challenging due to the potential for premature polymerization of the monomer and intermediates .
Industrial Production Methods
Industrial production of this compound may involve multi-gram synthesis routes that ensure high yield and purity. The addition of acrylamides and methacrylamides onto in situ generated or freshly isolated methylene Schiff base (iminium) salts is a common method used in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
N-[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide include:
- N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives
- N-(2,2-Dichloro-1-cyanoethenyl)amides
- Entacapone and its analogues
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a dimethylamino group and a tetrahydronaphthalene moiety.
Properties
IUPAC Name |
N-[2-(dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-4-14(18)16-15-12-8-6-5-7-11(12)9-10-13(15)17(2)3/h4-8,13,15H,1,9-10H2,2-3H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFLHHDJGXTRRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC2=CC=CC=C2C1NC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.